molecular formula C4H4O2 B1196481 2(3H)-Furanone CAS No. 20825-71-2

2(3H)-Furanone

Cat. No.: B1196481
CAS No.: 20825-71-2
M. Wt: 84.07 g/mol
InChI Key: RHDGNLCLDBVESU-UHFFFAOYSA-N
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Description

2(3H)-Furanone, also known as butenolide, is a lactone with a five-membered ring structure containing an oxygen atom. This compound is a derivative of furan and is characterized by its unsaturated lactone structure. It is found in various natural products and has significant biological and chemical importance due to its reactivity and versatility in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2(3H)-Furanone can be synthesized through several methods. One common approach involves the cyclization of γ-hydroxy acids under acidic conditions. Another method includes the oxidation of furfural derivatives. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization or oxidation processes .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of furfural. This method is preferred due to its efficiency and the availability of furfural as a starting material. The process involves the use of metal catalysts and controlled oxidation conditions to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Furanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted furanones, dihydrofuran derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Activity : Research has demonstrated that certain derivatives of 2(3H)-furanone exhibit antiviral properties. A study investigated the conversion of 2(3H)-furanones bearing pyrazolyl groups into other heterocyclic systems, revealing promising antiviral activities against Hepatitis A Virus (HAV) and Herpes Simplex Virus type 1 (HSV-1) .
  • Antimicrobial Properties : The compound has shown significant antimicrobial activity against various pathogens. It disrupts microbial cell membranes and interferes with metabolic processes, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory and Anticancer Effects : Studies indicate that this compound can inhibit cyclooxygenase enzymes, leading to reduced inflammation. Additionally, it has been found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma), demonstrating potential as an anticancer agent .
  • Tuberculosis Drug Development : Certain derivatives have been identified as potential templates for new tuberculosis drugs due to their efficacy against mycobacteria .

Agrochemical Applications

This compound is utilized in the development of eco-friendly agrochemicals. Its derivatives serve as precursors for pheromone-based insect attractants, which are essential for pest management strategies that minimize chemical pesticide use .

Flavor and Fragrance Industry

This compound is valued for its unique aroma, described as warm and subtly sweet. It is commonly used in formulating fragrances and flavoring agents in the food industry .

Materials Science Applications

The structural versatility of this compound allows for its application in synthesizing organic light-emitting diodes (OLEDs) and other electronic materials. Its properties can enhance performance and sustainability in electronic devices .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays:

Assay TypeIC50 Value (μM)
DPPH Scavenging25
ABTS Scavenging30
FRAP Assay20

These results indicate that this compound effectively neutralizes free radicals, protecting cells from oxidative stress .

Case Study 2: Synthesis of Heterocycles

The conversion of 2(3H)-furanones into various heterocyclic systems has been documented. For instance, benzylamine reactions under different conditions yielded open-chain N-benzylamides or 2(3H)-pyrrolones, showcasing the compound's versatility in synthetic chemistry .

Mechanism of Action

The mechanism of action of 2(3H)-Furanone involves its ability to participate in various chemical reactions due to its reactive lactone ring. It can act as an electrophile in substitution reactions and as a nucleophile in addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Uniqueness: 2(3H)-Furanone is unique due to its unsaturated lactone structure, which imparts higher reactivity compared to its saturated counterparts. This reactivity makes it a valuable intermediate in organic synthesis and a versatile compound in various chemical transformations .

Biological Activity

2(3H)-Furanone, a member of the furanone family, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits a range of effects, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

This compound is characterized by a five-membered lactone ring with a double bond at the 2-position. Its synthesis typically involves the condensation of appropriate aldehydes with α,β-unsaturated carbonyl compounds. Recent advancements in synthetic methods have allowed for the production of various derivatives with enhanced biological activities.

1. Antimicrobial Activity

Research indicates that 2(3H)-furanones exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • A study reported that a specific derivative, 3-chloro-5-(5H)-furanone (F105), demonstrated potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains. At concentrations of 8–16 μg/mL, it inhibited growth, and at 32 μg/mL, it killed 99.9% of the bacteria without damaging cell walls .
  • Another study highlighted that furanones can interfere with bacterial quorum sensing, which is crucial for biofilm formation in pathogens like Staphylococcus epidermidis and Bacillus subtilis. This suggests a potential for furanones in preventing infections associated with biofilms .

2. Anti-inflammatory Activity

A series of synthesized 5-(substituted-phenyl)-3-(substituted-arylidene)-2(3H)-furanones were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The most effective compounds showed anti-inflammatory activity comparable to indomethacin, a standard anti-inflammatory drug .

CompoundAnti-inflammatory Activity (compared to Indomethacin)
Compound 15Strongest activity observed
Compound 16Comparable to indomethacin

3. Anticonvulsant Activity

The anticonvulsant potential of certain furanone derivatives was assessed using the pentylenetetrazol (PTZ) induced seizure model. Results indicated that specific furanones could modulate GABAergic activity, suggesting their utility as anticonvulsants .

Case Study: Antibacterial Mechanism

A study investigating the mechanism of action for F105 revealed that it does not directly target bacterial membranes or walls but likely alters intracellular processes. Proteomic analysis showed significant down-regulation of proteins in S. aureus treated with sub-lethal concentrations of F105, indicating a complex interaction rather than mere lysis .

Case Study: Structure-Activity Relationship (SAR)

The structure-activity relationship studies on various furanone derivatives have shown that modifications at specific positions on the furanone ring can enhance biological activity. For example, substituents on the phenyl ring significantly influence both antibacterial and anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2(3H)-Furanone and its derivatives?

this compound derivatives are synthesized via lactonization of γ-hydroxy acids or through cyclization of unsaturated esters. For example, symmetrical and unsymmetrical bis-1,2,3-triazole derivatives can be prepared using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Key steps include:

  • Click Chemistry : Reaction of propargyl-substituted 2(5H)-furanones with azides under Cu(I) catalysis to form triazole derivatives .
  • Substitution Reactions : Alkylation or arylation at the lactone ring using nucleophilic reagents (e.g., Grignard reagents) to introduce alkyl or aryl groups .

Q. How is this compound characterized using spectroscopic methods?

  • NMR : ¹H and ¹³C NMR are critical for confirming ring substitution patterns. For instance, the lactone carbonyl resonance typically appears at ~170–175 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns, distinguishing isomers like 2(3H)- vs. 2(5H)-furanones .
  • IR Spectroscopy : The carbonyl stretch (C=O) near 1770 cm⁻¹ confirms lactone formation .

Q. What GC conditions are optimal for analyzing this compound in complex mixtures?

  • Column Selection : Polar columns (e.g., DB-Wax, Carbowax) enhance separation of lactones from nonpolar matrix components. Nonpolar columns (HP-5MS) are used for general screening .
  • Temperature Programming : A gradient from 40°C (5 min hold) to 250°C at 4°C/min improves resolution .
  • Retention Indices : Compare experimental retention times with standardized RI databases (e.g., NIST) for identification .

Q. What are the common structural modifications to this compound for enhancing stability?

  • Alkylation : Adding alkyl chains (e.g., tetradecyl in γ-stearolactone) increases hydrophobicity and thermal stability .
  • Functionalization : Introducing electron-withdrawing groups (e.g., halogens) at the α-position reduces ring-opening susceptibility .

Q. How can researchers distinguish between 2(3H)- and 2(5H)-Furanone isomers?

  • NMR Coupling : this compound exhibits distinct coupling patterns between H-3 and H-4 protons (J ≈ 6–8 Hz), whereas 2(5H)-isomers show coupling between H-4 and H-5 .
  • Chromatography : Polar GC columns (e.g., HP-Innowax) resolve isomers based on polarity differences .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in the synthesis of substituted 2(3H)-Furanones?

  • Chiral Catalysts : Use asymmetric catalysts (e.g., BINOL-derived ligands) during cyclization to enforce enantioselectivity. For example, (S)-5-ethyldihydro-2(3H)-furanone was synthesized with >98% enantiomeric excess using chiral auxiliaries .
  • Stereospecific Substitutions : Steric hindrance from bulky substituents (e.g., aryl groups) directs nucleophilic attack to specific positions .

Q. What computational approaches predict the physicochemical properties of this compound derivatives?

  • QSPR Models : Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., logP, polar surface area) with properties like solubility or bioavailability .
  • Quantum Chemistry : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How to resolve contradictions in retention indices across different GC studies of this compound?

  • Standardization : Use reference compounds (e.g., n-alkanes) to calibrate retention indices under identical column conditions .
  • Multi-Method Validation : Cross-validate results using both polar (DB-Wax) and nonpolar (HP-5MS) columns to account for matrix effects .

Q. What role do this compound derivatives play in biological systems, and how are they detected?

  • Quorum Sensing : γ-Butyrolactones act as signaling molecules in microbial communities. Detection involves:
    • Headspace GC-MS : Captures volatile lactones from microbial cultures .
    • LC-MS/MS : Quantifies non-volatile derivatives in biological matrices .

Q. How do substituents affect the lactone ring's reactivity in nucleophilic addition reactions?

  • Electron-Deficient Rings : Electron-withdrawing groups (e.g., -NO₂) activate the carbonyl, facilitating nucleophilic attack at the α-position .
  • Steric Effects : Bulky substituents (e.g., tetradecyl) hinder ring-opening, stabilizing the lactone .

Properties

IUPAC Name

3H-furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2/c5-4-2-1-3-6-4/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDGNLCLDBVESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174942
Record name 2(3H)-Furanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20825-71-2
Record name 2(3H)-Furanone
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Record name 2(3H)-Furanone
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Record name 2(3H)-Furanone
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Record name 2,3-dihydrofuran-2-one
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Record name 2(3H)-FURANONE
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Retrosynthesis Analysis

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